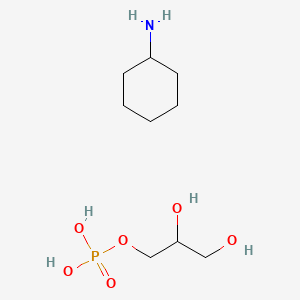

Cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate

Description

Properties

IUPAC Name |

cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPIJKAIDSXSIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747865 | |

| Record name | 2,3-Dihydroxypropyl dihydrogen phosphate--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95648-82-1, 14703-68-5 | |

| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), compd. with cyclohexanamine (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95648-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl dihydrogen phosphate--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate typically involves the reaction of cyclohexanamine with 2,3-dihydroxypropyl dihydrogen phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Cyclohexanamine;[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate

- CAS No.: 29849-82-9

- Molecular Formula: C₃H₉O₆P (phosphate moiety) + C₆H₁₃N (cyclohexanamine) → C₉H₂₂NO₆P (combined formula)

- Structure : Composed of cyclohexanamine (a cyclic aliphatic amine) ionically bonded to (R)-2,3-dihydroxypropyl dihydrogen phosphate (a glycerol-3-phosphate derivative) .

Key Properties :

- Chirality : The phosphate moiety adopts the (R)-configuration, consistent with sn-glycerol-3-phosphate, a universal precursor in bacterial and eukaryotic phospholipid biosynthesis .

- Role : Likely functions as a stabilized salt form for pharmaceutical or biochemical applications, leveraging the amine’s solubility-modifying properties .

Comparison with Structurally Similar Compounds

Salts of 2,3-Dihydroxypropyl Dihydrogen Phosphate

Key Differences :

- Solubility : Sodium and potassium salts exhibit higher aqueous solubility, while the cyclohexanamine salt is more lipophilic, favoring membrane permeability .

- Toxicity : Cyclohexanamine derivatives (e.g., 4,4'-methylenebis(cyclohexylamine) in ) may pose health hazards (e.g., respiratory irritation), unlike generally recognized as safe (GRAS) sodium/potassium salts .

Structural Analogues with Cyclohexanamine Moieties

- 4,4'-Methylenebis(cyclohexylamine): CAS No.: 1761-71-3 Structure: Two cyclohexylamine groups linked by a methylene bridge.

- Cyclohexanamine Phosphate Salts :

Contrast :

Complex Esters and Phospholipids

- Lysylphosphatidylglycerol :

- Phosphatidylcholine Derivatives :

Functional Divergence :

- While lysylphosphatidylglycerol serves structural roles in microbes, the target compound’s cyclohexanamine moiety may enhance stability for drug delivery .

Biological Activity

Cyclohexanamine; 2,3-dihydroxypropyl dihydrogen phosphate is a compound with potential biological significance, particularly in pharmacology and toxicology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHNOP

- Molecular Weight : 370.4 g/mol

This structure comprises a cyclohexanamine moiety linked to a dihydroxypropyl group and a dihydrogen phosphate radical, which may influence its solubility and biological interactions.

-

Anticancer Potential :

- The dihydrogen phosphate component has been associated with enhanced targeting of cancer cells due to its role in nucleic acid synthesis. Compounds containing phosphate groups often demonstrate improved selectivity for malignant cells, as cancerous tissues typically have higher phosphoric acid uptake compared to normal tissues .

- Studies indicate that similar compounds can induce apoptosis in cancer cells through various signaling pathways, suggesting that cyclohexanamine derivatives may also exhibit cytotoxic effects against certain cancer lines .

-

Neuroactive Effects :

- Cyclohexanamine itself has been studied for its neuroactive properties. Research indicates that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions. This could have implications for neurodegenerative diseases or mood disorders.

-

Insecticidal Activity :

- Recent studies have shown that cyclohexylamine hydrogen phosphate salts can act as novel termiticides, inducing physiological changes in insects such as antennae loss in Formosan subterranean termites (Coptotermes formosanus). This suggests a unique mechanism of action that disrupts normal insect physiology .

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of compounds similar to cyclohexanamine; 2,3-dihydroxypropyl dihydrogen phosphate on various cancer cell lines (MD-MBA-231, HT-29, T-24). Results demonstrated dose-dependent cytostatic and pro-apoptotic effects, indicating potential for development as an anticancer agent .

- Neurotoxicity Assessment : In assessing the neurotoxic potential of cyclohexanamine derivatives, researchers utilized in vitro models to evaluate cellular responses. Findings suggested that certain concentrations could lead to significant neuronal cell death, highlighting the need for careful dosage consideration in therapeutic applications.

Data Tables

Research Findings

- Stability Under Heat : A study on the stability of sodium cyclamate during deep-frying indicated that cyclohexylamine could be a decomposition product under high-temperature conditions. This raises concerns about the safety of using compounds derived from cyclohexanamine in food processing .

- Pharmacological Applications : The incorporation of dihydrogen phosphate groups into drug molecules has been shown to enhance water solubility and reduce toxicity in platinum-based anticancer drugs, suggesting a similar approach could be beneficial for cyclohexanamine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate?

- Methodological Answer : Synthesis typically involves esterification between cyclohexanamine and glycerol phosphate derivatives. For the phosphate component, 2,3-dihydroxypropyl dihydrogen phosphate can be prepared via phosphorylation of glycerol using phosphoric acid under controlled pH (4–6) and temperature (60–80°C) . Cyclohexanamine is then introduced via nucleophilic substitution or coupling reactions. Purification is achieved using ion-exchange chromatography or recrystallization from ethanol-water mixtures. Structural validation requires NMR (¹H, ³¹P) and mass spectrometry .

Q. How can the chemical structure of this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Peaks at δ 3.5–4.2 ppm (methylene and methine protons of the glycerol backbone) and δ 2.7–3.1 ppm (cyclohexanamine protons) .

- ³¹P NMR : A singlet near δ 0–2 ppm confirms the phosphate group .

- FT-IR : Stretching vibrations at 1050–1150 cm⁻¹ (P=O) and 950–1050 cm⁻¹ (P-O-C) .

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ ions, with fragmentation patterns confirming the glycerol phosphate backbone .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer : Matrix interference (e.g., phospholipids in plasma) complicates quantification. Use LC-MS/MS with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water) for separation. Employ deuterated internal standards (e.g., d₆-cyclohexanamine) to correct for ion suppression. Limit of detection (LOD) can reach 0.1 ng/mL with optimized MRM transitions .

Advanced Research Questions

Q. How can researchers investigate the metabolic stability of this compound in hepatic systems?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with human liver microsomes (HLM) or hepatocytes in PBS (pH 7.4) at 37°C. Monitor depletion over time via LC-MS. Calculate half-life (t₁/₂) using the formula , where is the elimination rate constant .

- CYP Inhibition Studies : Use isoform-specific probes (e.g., CYP3A4 with midazolam) to assess enzyme inhibition. IC₅₀ values >10 µM indicate low inhibition risk .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound?

- Methodological Answer : Discrepancies may arise from cell line variability or assay conditions. Standardize protocols:

- Use MTT assays with consistent seeding density (e.g., 5,000 cells/well).

- Normalize data to vehicle controls and account for phosphate buffer interference.

- Validate findings across multiple cell lines (e.g., HEK293, HepG2) and primary cells .

Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with lipid bilayers?

- Methodological Answer :

- Build a bilayer model (e.g., POPC) using CHARMM-GUI. Embed the compound using GROMACS.

- Run simulations (100 ns) with AMBER force fields. Analyze hydrogen bonding between the phosphate group and lipid headgroups, and hydrophobic interactions of cyclohexanamine with acyl chains .

- Quantify membrane permeability via free-energy profiles using umbrella sampling .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. lipid environments?

- Methodological Answer : Solubility depends on pH and ionization. The phosphate group enhances water solubility at pH >6 (deprotonated), while cyclohexanamine increases lipid affinity. Use shake-flask experiments:

- Measure logP (octanol-water partition coefficient) at pH 7.4 and 2.0.

- For aqueous solubility, use UV-Vis spectroscopy with a calibration curve (λ = 210 nm).

- Cross-validate with computational tools like COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.